3-bromo-5-iodo-N,N-dimethylbenzamide
Overview
Description
3-bromo-5-iodo-N,N-dimethylbenzamide is a chemical compound with the empirical formula C9H9BrINO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with bromo and iodo substituents at the 3rd and 5th positions, respectively, and dimethylamino substituents attached to the nitrogen of the amide group .Scientific Research Applications
Synthesis and Body Distribution
The synthesis of compounds related to 3-bromo-5-iodo-N,N-dimethylbenzamide and their body distribution in animal models is a significant area of research. For instance, 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane and related compounds have been synthesized using labeled iodine, and their body distribution has been measured in rats. These studies are crucial in understanding how such compounds distribute in the body and their potential imaging properties in nuclear medicine (Braun et al., 1977).
Crystal Engineering
Crystal engineering research often involves the study of molecular interactions and bonding, such as hydrogen bonds and halogen bonds. Research involving compounds like 4-nitrobenzamide·4-iodobenzamide, which has amide dimer tape and iodo⋯nitro interaction, contributes to this field. These studies are fundamental in understanding the structural properties of crystals and designing new materials (Saha, Nangia, & Jaskólski, 2005).
Atmospheric Chemistry
The impact of halogens, including compounds like iodine and bromine, on the atmospheric chemistry is another area of research. Studies in this field have measured the presence of various reactive halogen species in different environments, such as the tropical open ocean. These findings are crucial in understanding the role of halogens in atmospheric processes and their impact on climate and air quality (Mahajan et al., 2010).
Catalysis in Organic Chemistry
In organic chemistry, compounds like this compound can be catalyst precursors or part of catalytic systems. For example, the palladacycle derived from chloropalladation of 3-(dimethylamino)-1-phenyl-1-propyne promotes the arylation of olefins under mild conditions. Research in this area is essential for developing new catalytic processes and synthesizing organic compounds more efficiently (Consorti et al., 2003).
Radioligand Binding in Neuroscience
Research involving the binding properties of radioligands, such as iodine-labeled derivatives related to this compound, contributes significantly to neuroscience. These studies focus on understanding receptor interactions in the brain and are fundamental in developing diagnostic tools and treatments for neurological disorders (McKenna et al., 1987).
Properties
IUPAC Name |
3-bromo-5-iodo-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrINO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLYFIUMJVJNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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